molecular formula C10H7BrN2O B2905269 5-Bromo-1-phenylpyrazin-2(1H)-one CAS No. 1935291-98-7

5-Bromo-1-phenylpyrazin-2(1H)-one

Cat. No. B2905269
CAS RN: 1935291-98-7
M. Wt: 251.083
InChI Key: SQOSGDWFNSROQG-UHFFFAOYSA-N
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Description

5-Bromo-1-phenylpyrazin-2(1H)-one, also known as 5-BP, is a heterocyclic compound that has been widely studied in recent years due to its potential applications in various fields. 5-BP is a colorless, odorless, and crystalline solid with a molecular weight of 300.3 g/mol. It is a highly reactive compound and has been used in many scientific research applications. 5-BP has a wide range of potential uses due to its unique structure and properties, such as its ability to form hydrogen bonds, its low solubility in water, and its ability to form complexes with other compounds.

Scientific Research Applications

Tautomeric Studies and Structural Analysis Research on phenylpyrazoles, a category that includes compounds similar to 5-Bromo-1-phenylpyrazin-2(1H)-one, demonstrates the interest in understanding tautomeric forms and their stability both in solution and in the solid state. For instance, the study by Aguilar‐Parrilla et al. (1992) on 3(5)-phenylpyrazoles using NMR and X-ray crystallography reveals insights into tautomeric equilibrium, which is crucial for the design and synthesis of related compounds with desired properties (Aguilar‐Parrilla et al., 1992).

Synthetic Approaches and Chemical Reactions The work by Heinisch, Holzer, and Pock (1990) on directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole demonstrates a convenient approach to vicinally disubstituted pyrazoles. This methodology is pivotal for the synthesis of various derivatives, highlighting the compound's role as a versatile intermediate in organic synthesis (Heinisch, Holzer, & Pock, 1990).

Corrosion Inhibition Another application area is in the field of corrosion inhibition, where derivatives of phenyltetrazole, a structural relative, have been evaluated for their efficacy in protecting metals from corrosion in acidic environments. Tan et al. (2019) investigated the inhibition mechanism of such derivatives on copper, providing insights into their potential as corrosion inhibitors (Tan et al., 2019).

Electroluminescence and Fluorescent Dyes Research on dicyanopyrazines, including derivatives similar to 5-Bromo-1-phenylpyrazin-2(1H)-one, indicates their application in the development of fluorescent dyes and electroluminescent materials. Jaung, Matsuoka, and Fukunishi (1998) synthesized bis-styryl fluorescent dyes from related compounds, exploring their electroluminescence properties for potential use in electronic devices (Jaung, Matsuoka, & Fukunishi, 1998).

Antimicrobial Activity The synthesis of novel N-phenylpyrazole derivatives, as reported by Farag et al. (2008), demonstrates the antimicrobial potential of compounds within this chemical class. Their study highlights the ability of these compounds to inhibit the growth of pathogenic fungi and molds, suggesting the role of such compounds in developing new antimicrobial agents (Farag et al., 2008).

properties

IUPAC Name

5-bromo-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-7-13(10(14)6-12-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOSGDWFNSROQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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